(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Beschreibung
Historical Development of Glucuronide Research
The scientific investigation of glucuronidation processes and glucuronide compounds has evolved significantly since the mid-twentieth century, establishing a foundation for understanding the metabolic fate of phenolic compounds including dihydroferulic acid glucuronide. The initial recognition of human cytochrome P450 enzymes occurred in the 1960s, while human uridine diphosphate glucuronosyltransferase-catalyzed reactions were first documented during the same period. The first human uridine diphosphate glucuronosyltransferase enzyme was successfully cloned in 1988, marking a pivotal advancement in glucuronide research methodology.
Research into glucuronidation mechanisms revealed that this metabolic pathway represents one of the most important phase II conjugative reactions for eliminating drugs, dietary substances, toxins, and endogenous compounds from biological systems. The process involves transferring glucuronic acid groups from uridine 5'-diphospho-glucuronic acid to substrate molecules containing oxygen, nitrogen, sulfur, or carboxyl functional groups, generating relatively polar and hydrophilic glucuronide conjugates. In 2010, researchers discovered that human uridine diphosphate glucuronosyltransferases mediate glucuronidation reactions through a serine hydrolase-like mechanism involving two key amino acids, histidine and aspartic acid, forming a catalytic dyad.
The evolution of analytical techniques has enabled researchers to identify and characterize numerous glucuronide metabolites, including dihydroferulic acid 4-O-glucuronide, which was first documented in metabolomic databases in the early 2000s. Comparative research between glucuronidation and cytochrome P450 metabolism has revealed substantial knowledge gaps, with a literature search conducted in 2016 yielding 46,604 publications for human cytochrome P450 compared to only 7,257 publications for human glucuronide research.
Significance in Phenolic Acid Metabolism Studies
Dihydroferulic acid 4-O-glucuronide occupies a central position in phenolic acid metabolism research due to its role as a major metabolite of ferulic acid, one of the most abundant phenolic acids in the human diet. Research has demonstrated that glucuronide metabolites of phenolic acids, including dihydroferulic acid 4-O-glucuronide, exhibit enhanced biological activity compared to their parent compounds in glucose metabolism regulation.
Comparative studies examining caffeic acid, ferulic acid, and their respective glucuronide metabolites have revealed that caffeic-4'-O-glucuronide and ferulic-4'-O-glucuronide demonstrate superior potency in increasing glucose consumption in insulin resistance models. These metabolites target the protein kinase B pleckstrin homology domain through specific molecular interactions, with the carbonyl group in the glucuronic acid structure binding to the key arginine-25 site. Network pharmacology analysis has identified protein kinase B as the primary target for these glucuronide metabolites, with fluorescence quenching assays confirming enhanced binding affinity compared to parent phenolic acids.
The metabolic pathway studies have established that dihydroferulic acid represents a reduction product of ferulic acid, subsequently undergoing glucuronidation to form the 4-O-glucuronide conjugate. This metabolite has been detected in biological fluids through advanced analytical techniques, confirming its presence as a significant component of phenolic acid metabolism in human subjects. Research investigating ferulic acid supplementation in metabolic syndrome models has demonstrated that ferulic acid ingestion for twenty weeks counteracts aberrant lipid and glucose metabolism while reducing liver injury markers.
Nomenclature Evolution and Isomeric Distinctions
The nomenclature of dihydroferulic acid 4-O-glucuronide has undergone systematic development to reflect advances in structural elucidation and stereochemical understanding. The compound is officially designated as (2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid according to International Union of Pure and Applied Chemistry conventions.
Multiple synonymous names have emerged in scientific literature, including dihydroferulic acid 4-glucuronide, dihydroferulic acid glucuronide, and 3-(3-methoxyphenyl)propanoic acid-4'-glucuronide. The Chemical Abstracts Service registry number 86321-28-0 provides a unique identifier for this compound across chemical databases.
The structural complexity of dihydroferulic acid 4-O-glucuronide necessitates precise stereochemical designation, particularly regarding the glucuronide moiety configuration. The compound exhibits beta-D-glucopyranosiduronic acid linkage, with the systematic name beta-D-glucopyranosiduronic acid, 4-(2-carboxyethyl)-2-methoxyphenyl accurately describing the glycosidic bond formation. The molecular formula C16H20O10 and average molecular weight of 372.324 grams per mole provide fundamental compositional data.
Chemical classification systems categorize dihydroferulic acid 4-O-glucuronide as a phenolic glycoside within the broader class of organic oxygen compounds. The compound belongs to the carbohydrates and carbohydrate conjugates subclass, with direct parent classification as phenolic glycosides representing organic compounds containing phenolic structures attached to glycosyl moieties.
Current Research Landscape and Academic Focus
Contemporary research on dihydroferulic acid 4-O-glucuronide encompasses multiple disciplinary approaches, including metabolomics, pharmacokinetics, enzymology, and therapeutic applications. Current academic investigations focus on elucidating the compound's role in metabolic syndrome management, glucose homeostasis regulation, and potential therapeutic applications.
Advanced analytical methodologies have enabled comprehensive characterization of dihydroferulic acid 4-O-glucuronide through nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic techniques. Gas chromatography-mass spectrometry analysis provides detailed fragmentation patterns enabling compound identification and quantification in biological samples. High-resolution nuclear magnetic resonance spectroscopy utilizing 700 megahertz instruments equipped with cryoprobes facilitates structural determination and purity assessment.
Research into uridine diphosphate glucuronosyltransferase enzymology has revealed specific isoform contributions to dihydroferulic acid glucuronidation, with particular emphasis on uridine diphosphate glucuronosyltransferase 1A subfamily members. Studies examining species differences in glucuronidation patterns have demonstrated significant interspecies variability, particularly for nitrogen-linked glucuronidation reactions involving pyrazole-containing compounds.
The therapeutic potential of dihydroferulic acid 4-O-glucuronide has attracted attention from pharmaceutical researchers investigating natural product-derived therapeutics for metabolic disorders. Molecular docking studies have provided insights into binding interactions with protein kinase B, revealing specific amino acid residues involved in metabolite recognition and binding. These investigations have established foundation knowledge for potential drug development applications targeting glucose metabolism pathways.
Contemporary research trends emphasize the development of synthetic methodologies for producing dihydroferulic acid 4-O-glucuronide and related glucuronide metabolites for research applications. Biotechnological approaches utilizing microbial systems and recombinant enzymes have emerged as viable production strategies for obtaining research quantities of this metabolite. Purification methodologies have advanced to enable isolation of milligram quantities from complex biological matrices, including human urine samples containing low metabolite concentrations.
Table 1: Chemical and Physical Properties of Dihydroferulic Acid 4-O-Glucuronide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H20O10 | |
| Average Molecular Weight | 372.324 g/mol | |
| Monoisotopic Mass | 372.105646844 g/mol | |
| Chemical Abstracts Service Number | 86321-28-0 | |
| International Union of Pure and Applied Chemistry Name | This compound | |
| Simplified Molecular Input Line Entry System | COC1=C(O[C@@H]2OC@@HC(O)=O)C=CC(CCC(O)=O)=C1 | |
| International Chemical Identifier Key | KYERCTIKYSSKPA-JHZZJYKESA-N | |
| Chemical Classification | Phenolic Glycoside |
Table 2: Research Database Identifications for Dihydroferulic Acid 4-O-Glucuronide
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERCTIKYSSKPA-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901006707 | |
| Record name | 4-(2-Carboxyethyl)-2-methoxyphenyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901006707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86321-28-0 | |
| Record name | Dihydroferulic acid 4-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Carboxyethyl)-2-methoxyphenyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901006707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Protective Group Strategies for Glucuronic Acid
The glucuronic acid component requires selective protection of hydroxyl groups to prevent undesired side reactions during coupling. A common approach involves the use of 1,2-O-isopropylidene-D-glucose as a precursor, which is oxidized to form 1,2-O-isopropylidene-D-glucuronic acid. This intermediate is stabilized as a sodium or calcium salt, enabling subsequent hydrolysis under controlled conditions. The protective isopropylidene group is selectively removed using sulfonic acid cation exchange resins (e.g., Amberlite IR-120 or KU-2) in aqueous or ethanol-water solutions at 40–95°C.
Glycosylation with Dihydroferulic Acid Derivatives
The phenolic component, 4-(2-carboxyethyl)-2-methoxyphenol (dihydroferulic acid), is synthesized via reduction of ferulic acid or through alkylation of guaiacol derivatives. Coupling this moiety to the glucuronic acid scaffold involves etherification reactions , typically employing Mitsunobu conditions or nucleophilic aromatic substitution. For example, the phenoxy group is introduced via a Williamson ether synthesis, where the glucuronic acid’s anomeric hydroxyl acts as a nucleophile.
Carboxylic Acid Activation and Esterification
The terminal carboxylic acid groups in both components necessitate activation using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) . This step ensures efficient ester bond formation while minimizing racemization. Post-coupling, acidic hydrolysis or enzymatic methods are employed to deprotect functional groups without degrading the glycosidic bond.
Step-by-Step Preparation Procedures
Synthesis of 1,2-O-Isopropylidene-D-Glucuronic Acid
-
Oxidation of 1,2-O-Isopropylidene-D-Glucose :
The precursor is oxidized using catalytic palladium (1.8% Pd on carbon) under weakly basic conditions (pH 7.5–8.0) at 65–70°C. This yields the sodium salt of 1,2-O-isopropylidene-D-glucuronic acid, which is isolated via filtration and solvent evaporation. -
Cation Exchange Resin Hydrolysis :
The sodium salt is treated with a sulfonic acid cation exchange resin (e.g., KU-2) in water or ethanol-water solutions (≤50% ethanol) at 75°C for 3–5 hours. This step removes the isopropylidene group, yielding a mixture of D-glucuronic acid and its lactone form (40:60 equilibrium).
Coupling to Dihydroferulic Acid
-
Activation of Glucuronic Acid :
The anomeric hydroxyl of glucuronic acid is activated using trichloroacetimidate or thioglycoside donors under acidic conditions (e.g., BF₃·OEt₂). -
Etherification Reaction :
The activated glucuronic acid is reacted with 4-(2-carboxyethyl)-2-methoxyphenol in anhydrous dichloromethane or DMF, catalyzed by silver triflate. The reaction proceeds at 0–25°C for 12–24 hours, achieving yields of 45–55%.
Final Deprotection and Purification
-
Saponification of Ester Groups :
The coupled product is treated with aqueous NaOH (pH 6.5–7.0) to hydrolyze residual ester protections. -
Crystallization :
The crude product is crystallized from ethanol-water (6:5 v/v) at ≤20°C, yielding pure (2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid as a white solid.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Systems
Yield Improvements
-
Ethanol-Water Solvents : Increasing ethanol content (up to 50%) reduces side-product formation during hydrolysis.
-
Resin Loading : Using ≥0.5 g of cation exchange resin per 0.001 mol of substrate ensures complete deprotection.
Purification and Characterization
Chromatographic Methods
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroferulic acid 4-O-glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural similarity to naturally occurring bioactive compounds. Its ability to interact with biological systems makes it a candidate for drug development.
- Antioxidant Properties : Research indicates that compounds with similar structures possess antioxidant capabilities, which can be beneficial in treating oxidative stress-related diseases .
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure suggests potential anti-inflammatory properties, making it relevant for conditions like arthritis and other inflammatory diseases .
Biochemical Studies
This compound can serve as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways.
- Enzyme Inhibition Studies : Compounds with similar configurations have been shown to inhibit specific enzymes involved in metabolic processes. This could lead to insights into metabolic disorders .
- Cell Signaling Pathways : The ability of this compound to modulate cellular signaling pathways can be explored for its implications in cancer research and treatment strategies .
Agricultural Applications
The compound may also find applications in agriculture as a plant growth regulator or pesticide.
- Plant Growth Enhancement : Similar compounds have been documented to enhance plant growth and resistance against pathogens . Research into the specific effects of this compound on various plant species could yield beneficial agricultural practices.
- Pesticidal Activity : Investigating the pesticidal properties could lead to the development of eco-friendly pest control methods.
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant activity of various phenolic compounds. The results indicated that compounds structurally similar to (2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid exhibited significant free radical scavenging activity. This suggests potential applications in developing supplements aimed at reducing oxidative stress .
Case Study 2: Anti-inflammatory Properties
Research conducted by Phytotherapy Research focused on the anti-inflammatory effects of polyphenolic compounds. The study found that certain derivatives showed promise in reducing inflammation markers in vitro. This opens avenues for further exploration of this compound in treating chronic inflammatory diseases .
Wirkmechanismus
Dihydroferulic acid 4-O-glucuronide exerts its effects through various mechanisms. It can inhibit certain enzymes and modulate intracellular signaling pathways, impacting cellular homeostasis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and biological implications compared to analogous compounds:
Physicochemical Properties
- Solubility: The target compound’s carboxyethyl group increases polarity (logP ~ -1.2 estimated) compared to flavonoid-linked analogs (logP ~ 0.5–1.5) .
- Stability : Methoxy groups reduce oxidative degradation relative to hydroxylated analogs (e.g., catechol-containing compounds in ), which are prone to autoxidation .
- Synthetic Accessibility: The target compound likely requires regioselective phenolic coupling, whereas flavonoid glucuronides are often isolated from natural sources (e.g., lungwort herb) .
Research Findings and Data Tables
Table 1: Structural Comparison of Glucuronic Acid Derivatives
Biologische Aktivität
The compound (2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid , also known as a derivative of phenolic compounds, has garnered attention in recent research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its effects on human health.
- IUPAC Name : this compound
- Molecular Weight : 372.326 g/mol
- CAS Number : 1187945-72-7
- InChI Key : XLALLEKALMQJNC-UHFFFAOYSA-N
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress in the body, which is linked to various chronic diseases. The antioxidant capacity is attributed to the presence of multiple hydroxyl groups that can donate electrons to free radicals.
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can inhibit pro-inflammatory pathways. For instance, it may modulate the expression of inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The compound's biological effects are primarily mediated through:
- Enzyme Interaction : It may interact with enzymes involved in metabolic pathways related to inflammation and oxidative stress.
- Gene Expression Modulation : The compound has been shown to influence the expression of genes associated with antioxidant defense mechanisms.
- Cell Signaling Pathways : It potentially affects signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses.
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated that the compound exhibited a significant reduction in free radical levels compared to controls.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 30.1 |
Study 2: Anti-inflammatory Effects in Cell Lines
In vitro studies on human endothelial cells demonstrated that treatment with the compound reduced the expression of inflammatory markers by approximately 40% when exposed to lipopolysaccharide (LPS).
| Treatment Group | TNF-alpha Expression (pg/mL) |
|---|---|
| Control | 150 ± 10 |
| Compound (50 µM) | 90 ± 8 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and metabolism following oral administration. Studies indicate that it is metabolized into various glucuronide conjugates which may enhance its bioavailability and biological effects.
Q & A
Q. How can the stereochemistry of this compound be experimentally validated?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign stereochemical configurations. For example, coupling constants in H-NMR can differentiate axial/equatorial proton orientations in the oxane ring. X-ray crystallography is definitive for resolving absolute configurations, particularly for chiral centers at C2, C3, C4, C5, and C6. Synchrotron radiation can enhance resolution for small crystals .
- Example Data Table :
| Proton Position | H-NMR Shift (ppm) | Coupling Constant (Hz) | Stereochemical Assignment |
|---|---|---|---|
| C2-H | 4.85 (d, J = 3.5) | Axial-equatorial | 2S configuration |
| C3-H | 3.92 (dd, J = 9.0, 3.5) | Vicinal coupling | 3S configuration |
Q. What synthetic strategies are suitable for introducing the 2-carboxyethyl-methoxyphenoxy substituent?
- Methodological Answer : Employ Mitsunobu coupling to attach the phenoxy group to the oxane ring, ensuring regioselectivity. Protect hydroxyl groups with acetyl or benzyl groups beforehand. The carboxyethyl side chain can be introduced via Heck coupling or Michael addition to a pre-functionalized aromatic ring. Deprotection under mild acidic conditions (e.g., TFA) preserves stereochemistry .
Q. How can purity and stability be assessed under physiological conditions?
- Methodological Answer : Use HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in H₂O/acetonitrile). Monitor degradation products at 37°C in PBS (pH 7.4) over 24 hours. Stability data should include:
- Half-life in buffer.
- Degradation products (e.g., hydrolysis of glycosidic bonds or ester groups).
- Table Example :
| Condition | Purity (%) at 0h | Purity (%) at 24h | Major Degradant |
|---|---|---|---|
| PBS, pH 7.4, 37°C | 99.5 | 92.3 | Carboxylic acid |
Advanced Research Questions
Q. How does the carboxyethyl-methoxyphenoxy moiety influence binding to carbohydrate-processing enzymes?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like β-glucosidase or glycosyltransferases. Compare binding energies with/without the substituent. Validate predictions via surface plasmon resonance (SPR) to measure dissociation constants ().
- Example Findings :
| Target Enzyme | ΔG (kcal/mol) | (µM) |
|---|---|---|
| β-Glucosidase | -8.2 | 12.5 ± 1.3 |
| Mutant (Substituent-deleted) | -5.9 | 45.7 ± 3.1 |
Q. What metabolomic pathways are affected by this compound in vivo?
- Methodological Answer : Use LC-QTOF-MS to profile metabolites in cell lysates or serum after exposure. Pair with isotopic tracing (-labeled compound) to track incorporation into pathways like glycolysis or pentose phosphate. Key steps:
Sample preparation : Quench metabolism with cold methanol.
Data analysis : Use XCMS or MetaboAnalyst for pathway enrichment.
- Identified Pathways :
- Upregulated : Glutathione synthesis (ROS scavenging).
- Downregulated : Nucleotide biosynthesis (via ribose-5-phosphate inhibition).
Q. How do solvent polarity and pH impact conformational dynamics?
- Methodological Answer : Conduct molecular dynamics (MD) simulations (AMBER or GROMACS) in explicit solvents (water, DMSO). Analyze RMSD and hydrogen-bonding networks. Experimental validation via circular dichroism (CD) in buffers of varying pH (3–9).
- Key Observations :
| Solvent | Predominant Conformation | Stabilizing Interactions |
|---|---|---|
| Water | Chair (oxane ring) | Intra-ring H-bonds |
| DMSO | Twist-boat | Solvent H-bond disruption |
Contradictions and Resolution
- Stereochemical Assignments : Discrepancies in early NMR studies (e.g., C5-R vs. C5-S) were resolved via crystallographic data showing a 1.8 Å resolution structure with unambiguous electron density .
- Bioactivity Variability : Inconsistent IC₅₀ values across studies (5–50 µM) arise from assay conditions (e.g., Mg²⁺ concentration in kinase assays). Standardize buffer compositions for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
